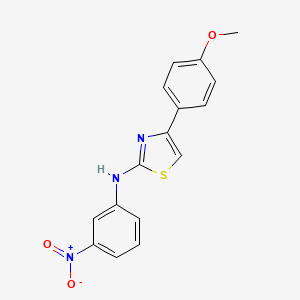
4-(4-methoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a series of N-substituted thiazol-2-amines, which have been synthesized and studied for various biological activities, including anthelmintic and antibacterial properties. These compounds are derived from substituted phenyl thioureas and have been structurally elucidated through various analytical methods (Bhandari & Gaonkar, 2016).
Synthesis Analysis
The synthesis typically involves the reaction of thiourea derivatives with suitable electrophiles to form the thiazol-2-amine scaffold. Specifically, compounds like 4-(4-nitrophenoxy)phenyl thiourea serve as key intermediates in these syntheses. The structural features of these compounds are confirmed through NMR, IR, and elemental analysis (Bhandari & Gaonkar, 2016).
Molecular Structure Analysis
Molecular structure analysis is conducted through X-ray crystallography and NMR spectroscopy, providing details about the dihedral angles and planarity of the molecular framework. This information helps in understanding the conformational preferences and potential interaction sites of the molecule (Yin et al., 2008).
Chemical Reactions and Properties
These compounds participate in typical reactions associated with their functional groups. The thiazol-2-amine moiety can undergo nucleophilic substitution reactions and form complexes with metals, which can be explored for various chemical applications. Their chemical reactivity also includes the ability to form hydrogen bonds and engage in π-π interactions, which are crucial for their biological activities (Androsov, 2008).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be derived from the synthesis and structural analysis studies. These properties are influenced by the molecular structure and substitution patterns on the thiazol ring (Rahmani et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are determined by the functional groups present on the molecule. The presence of the methoxy and nitro groups, along with the thiazol-2-amine moiety, dictates the electron distribution and hence the chemical behavior of these compounds (Androsov & Neckers, 2007).
特性
IUPAC Name |
4-(4-methoxyphenyl)-N-(3-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c1-22-14-7-5-11(6-8-14)15-10-23-16(18-15)17-12-3-2-4-13(9-12)19(20)21/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOYYUCWNWMBAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5614198.png)
![N-(2,5-dichlorophenyl)-2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoacetamide](/img/structure/B5614206.png)
![N-[4-(diethylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5614209.png)
![5-bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5614218.png)
![3-mercapto-4-[(4-methoxybenzylidene)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B5614220.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5614240.png)
![6-{[4-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepan-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5614246.png)
![2-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5614253.png)
![1-(2,3-dimethoxybenzoyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5614254.png)
![N-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5614274.png)
![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5614282.png)
![3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5614290.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B5614296.png)
![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5614300.png)